molecular formula C12H12ClN3O B2893799 4-(4-Chloroquinazolin-6-yl)morpholine CAS No. 153437-50-4

4-(4-Chloroquinazolin-6-yl)morpholine

Cat. No.: B2893799
CAS No.: 153437-50-4
M. Wt: 249.7
InChI Key: ATRZVHJSCCURLJ-UHFFFAOYSA-N
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Description

4-(4-Chloroquinazolin-6-yl)morpholine is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.7 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with a chlorine atom and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroquinazolin-6-yl)morpholine typically involves the reaction of 4-chloroquinazoline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also incorporate advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroquinazolin-6-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Chloroquinazolin-6-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chloroquinazolin-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-2,3-dihydro-indol-1-yl)-6-morpholin-4-yl-quinazoline
  • 4-Chloro-6-morpholino-quinazoline
  • 6-Chloroindoline

Uniqueness

4-(4-Chloroquinazolin-6-yl)morpholine is unique due to its specific substitution pattern on the quinazoline ring and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, highlighting its potential as a versatile research tool .

Properties

IUPAC Name

4-(4-chloroquinazolin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-12-10-7-9(16-3-5-17-6-4-16)1-2-11(10)14-8-15-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRZVHJSCCURLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153437-50-4
Record name 4-(4-chloroquinazolin-6-yl)morpholine
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